molecular formula C26H17ClN2O5 B11403379 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403379
M. Wt: 472.9 g/mol
InChI Key: KSVVTVHDFATWJC-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, a chromene, and a carbamoyl group

Preparation Methods

The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the benzofuran derivative with 3-chlorophenyl isocyanate.

    Formation of the Chromene Ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative.

    Final Coupling Reaction: The final step involves coupling the benzofuran and chromene derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the breakdown of the carbamoyl group and formation of corresponding amines and acids.

Scientific Research Applications

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H17ClN2O5

Molecular Weight

472.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O5/c1-14-9-10-17-19(30)13-22(33-21(17)11-14)25(31)29-23-18-7-2-3-8-20(18)34-24(23)26(32)28-16-6-4-5-15(27)12-16/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

KSVVTVHDFATWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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